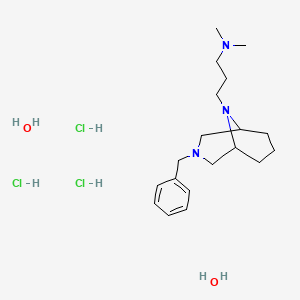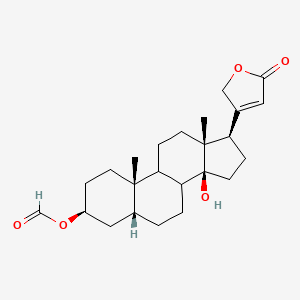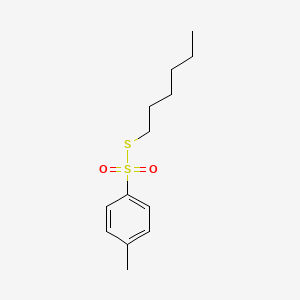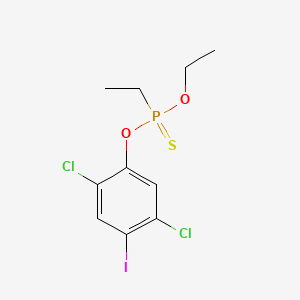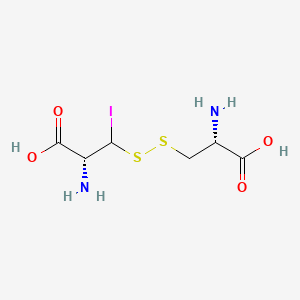
Quinolin-3-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminoquinoline Dihydrochloride is a chemical compound that belongs to the class of aminoquinolines. It is characterized by the presence of an amino group attached to the third position of the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of antimalarial drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinoline Dihydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, followed by substitution with 4,7-dichloroquinoline and subsequent rehydration . The Mannich reaction is a key step that introduces the amino group into the quinoline ring.
Industrial Production Methods: Industrial production of 3-Aminoquinoline Dihydrochloride often follows a similar synthetic route but is optimized for large-scale production. This involves the use of cost-effective reagents and conditions to ensure high yield and purity. The process is designed to be robust and scalable, making it suitable for commercial manufacturing .
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminoquinoline Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the quinoline ring.
Reduction: Typically used to reduce any oxidized forms back to the aminoquinoline.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives .
Aplicaciones Científicas De Investigación
3-Aminoquinoline Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Plays a crucial role in the development of antimalarial drugs, such as amodiaquine.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Aminoquinoline Dihydrochloride, particularly in its antimalarial role, involves the inhibition of heme polymerase activity. This inhibition leads to the accumulation of free heme, which is toxic to the malaria parasite. The compound binds to free heme, preventing its conversion to a non-toxic form, thereby disrupting the parasite’s membrane function .
Comparación Con Compuestos Similares
Chloroquine: Another 4-aminoquinoline with similar antimalarial properties.
Amodiaquine: Structurally similar and used in combination therapies for malaria.
Mefloquine: A related compound with a different mechanism of action but used for similar therapeutic purposes.
Uniqueness: 3-Aminoquinoline Dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit heme polymerase activity makes it particularly effective against certain strains of malaria .
Propiedades
Fórmula molecular |
C9H10Cl2N2 |
|---|---|
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
quinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H8N2.2ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;;/h1-6H,10H2;2*1H |
Clave InChI |
YHFFVUXCQSMGJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


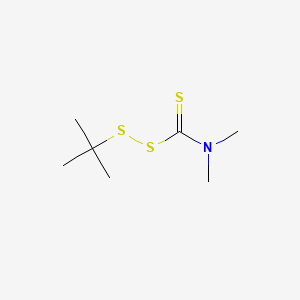
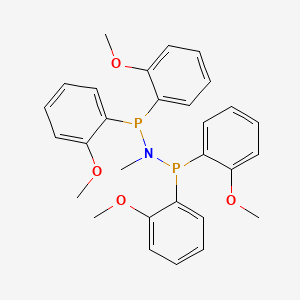
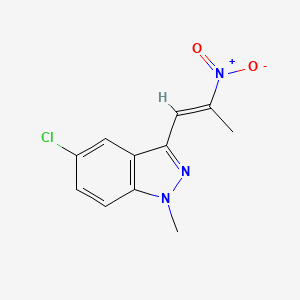
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)


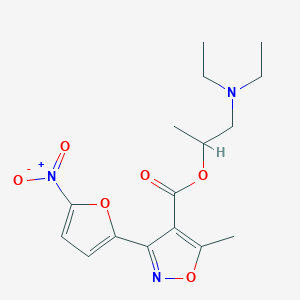
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
